Tungsten (W)

Description

Properties

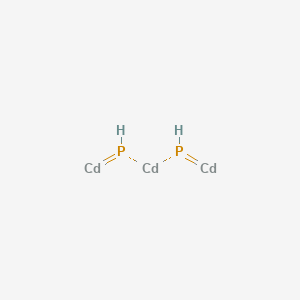

Molecular Formula |

Cd3H2P2 |

|---|---|

Molecular Weight |

401.21 g/mol |

IUPAC Name |

cadmium;phosphanylidenecadmium |

InChI |

InChI=1S/3Cd.2HP/h;;;2*1H |

InChI Key |

HOUJXURMHHSTOC-UHFFFAOYSA-N |

Canonical SMILES |

P=[Cd].P=[Cd].[Cd] |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a Heavy Stone: A Technical History of the Discovery and Isolation of Tungsten

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal moments in the 18th-century discovery and isolation of the element tungsten. It provides a detailed account of the key scientific figures, the mineralogical sources, and the experimental procedures that led to the identification of this remarkably dense and high-melting-point metal, which has since become indispensable in numerous scientific and technological fields.

Early Observations and the "Wolf's Foam"

The story of tungsten begins not with its discovery, but with the frustrations of tin miners in the Erzgebirge mountains of Germany. They encountered a mineral that interfered with the smelting of tin, causing a slag to form that was likened to a wolf devouring the tin. This troublesome mineral was given the name "wolfram," from the German "wolf rahm," meaning "wolf's foam" or "wolf's cream".[1][2] This name would later become the basis for the element's chemical symbol, W.[1]

In 1779, the Irish chemist and mineralogist Peter Woulfe, while studying the mineral wolframite (B13744602), suspected it contained a new, undiscovered element.[3] However, he was unable to isolate it at the time.

The Discovery of Tungstic Acid: Scheele's Breakthrough

The first significant breakthrough in identifying the new element came in 1781 from the brilliant Swedish pharmaceutical chemist, Carl Wilhelm Scheele.[4][5] While examining a mineral then known as "tungsten" (Swedish for "heavy stone"), which is now called scheelite (CaWO₄), Scheele succeeded in isolating a new acidic white oxide.[3][5] He named this substance tungstic acid.[5] Although he had discovered a new compound, Scheele did not possess the necessary equipment to reduce this acid to its metallic form.[3]

Experimental Protocol: Scheele's Extraction of Tungstic Acid (Qualitative Reconstruction)

Objective: To isolate the acidic oxide (tungstic acid) from the mineral scheelite.

Materials and Apparatus:

-

Scheelite ore (calcium tungstate (B81510), CaWO₄)

-

Nitric acid (HNO₃)

-

Ammonia (B1221849) (NH₃)

-

Heating apparatus (likely a charcoal-fired furnace or an alcohol-based spirit lamp)

-

Glassware (retorts, beakers, and filtering apparatus)

Methodology:

-

Digestion: The powdered scheelite ore was treated with nitric acid. This would have dissolved the calcium tungstate, forming calcium nitrate (B79036) and precipitating tungstic acid.

-

Chemical Reaction (Modern Representation): CaWO₄(s) + 2HNO₃(aq) → H₂WO₄(s) + Ca(NO₃)₂(aq)

-

-

Separation: The solid tungstic acid was separated from the solution containing calcium nitrate, likely through filtration or decantation.

-

Purification (optional): The crude tungstic acid may have been washed to remove residual impurities. Further purification could have been achieved by dissolving the acid in ammonia to form ammonium (B1175870) tungstate and then re-precipitating the tungstic acid by adding a stronger acid.

The Isolation of Tungsten Metal: The Elhuyar Brothers' Triumph

The final step in the discovery of tungsten was accomplished in 1783 by two Spanish chemists and mineralogists, the brothers Juan José and Fausto Elhuyar.[4][6] Working at the Royal Basque Society in Bergara, Spain, they began by analyzing wolframite and successfully produced tungstic acid, confirming Scheele's findings.[4]

Crucially, they then devised a method to reduce the tungstic acid to its metallic form. They mixed the isolated tungstic acid with powdered charcoal and heated the mixture in a sealed crucible within a charcoal-fired furnace.[2][7] This process of reduction yielded a new, dense, greyish-white metal, which they named "wolfram" after the mineral from which it was derived.[1][2]

Experimental Protocol: The Elhuyar Brothers' Isolation of Tungsten (Qualitative Reconstruction)

Similar to Scheele's work, the exact quantitative details from the Elhuyar brothers' original publication, "Análisis químico del Volfram, y exámen de un nuevo metal," are not widely accessible. However, the fundamental steps of their successful isolation are known.

Objective: To reduce tungstic acid to its metallic form.

Materials and Apparatus:

-

Tungstic acid (H₂WO₄), produced from wolframite

-

Powdered charcoal (carbon, C)

-

Crucible (likely clay or graphite, designed to withstand high temperatures)

-

Charcoal-fired furnace capable of reaching high temperatures (18th-century furnaces could reach up to approximately 1650°C or 3000°F)[8]

-

Bellows to increase the temperature of the furnace

Methodology:

-

Preparation: The isolated tungstic acid was intimately mixed with an excess of powdered charcoal.

-

Reduction: The mixture was placed in a crucible, which was then sealed to prevent re-oxidation of the metal by air.

-

Heating: The sealed crucible was heated intensely in a charcoal-fired furnace for a prolonged period. The heat would have initiated the reduction of the tungstic oxide (formed from the decomposition of tungstic acid) by the carbon.

-

Chemical Reactions (Modern Representation):

-

H₂WO₄(s) → WO₃(s) + H₂O(g) (Decomposition of tungstic acid)

-

2WO₃(s) + 3C(s) → 2W(s) + 3CO₂(g) (Reduction of tungsten trioxide)

-

-

-

Isolation: After cooling, the crucible was opened to reveal the newly isolated tungsten metal, likely in a powdered or sintered form.

Data Summary

The following table summarizes the key figures, materials, and discoveries in the history of tungsten.

| Year | Scientist(s) | Mineral Studied | Key Discovery/Achievement | Initial Name of Substance |

| 1779 | Peter Woulfe | Wolframite | Postulated the existence of a new element. | - |

| 1781 | Carl Wilhelm Scheele | Scheelite ("Tungsten") | Isolated a new acidic oxide. | Tungstic Acid |

| 1783 | Juan José & Fausto Elhuyar | Wolframite | Confirmed the existence of tungstic acid. | Wolfram |

| 1783 | Juan José & Fausto Elhuyar | Tungstic Acid | First to isolate the metallic element. | Wolfram |

Visualizing the Discovery

The following diagrams illustrate the experimental workflows for the key discoveries.

Conclusion

The discovery and isolation of tungsten in the late 18th century represent a significant chapter in the history of chemistry. The meticulous work of Scheele and the Elhuyar brothers, building upon earlier observations, not only introduced a new element to the scientific world but also laid the groundwork for its future applications. The high melting point and density of tungsten, properties that would have been immediately apparent to its discoverers, have made it a cornerstone of modern materials science, with critical roles in everything from lighting technology to high-temperature alloys and advanced electronics. This historical narrative underscores the importance of systematic investigation and the collaborative, cumulative nature of scientific progress.

References

- 1. Tungsten: an extraordinary discovery by the Elhuyar brothers | Laboratorium Bergara Zientzia Museoa [laboratorium.eus]

- 2. How Tungsten was discovered. - Tungsten Rings & Co. [tungstenringsco.com]

- 3. The Elhuyar brothers triumph in the darts - Elhuyar Zientzia [zientzia.eus]

- 4. Tungsten - Wikipedia [en.wikipedia.org]

- 5. itia.info [itia.info]

- 6. Discovery of Tungsten - Spanish chemistry [hispanicchemistry.weebly.com]

- 7. timelines.issarice.com [timelines.issarice.com]

- 8. Cold-Blast Charcoal Furnace - Hopewell Furnace National Historic Site (U.S. National Park Service) [nps.gov]

An In-depth Technical Guide to the Fundamental Properties of Elemental Tungsten

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of elemental tungsten (W). With the highest melting point of all metals, exceptional density, and remarkable strength, tungsten is a material of significant interest across various scientific and industrial fields. This document summarizes its key physical, chemical, mechanical, thermal, and electrical properties, and outlines the experimental methodologies used for their determination.

Physical and Structural Properties

Tungsten is a steel-gray metal known for its exceptional density, comparable to that of gold and uranium.[1] In its pure form, it is hard and brittle, making it challenging to work with. However, single-crystalline tungsten exhibits greater ductility.[1] Tungsten exists in two primary crystalline forms: the stable α-form with a body-centered cubic (bcc) structure and a metastable β-form.[1][2]

Table 1: Key Physical and Structural Properties of Tungsten

| Property | Value |

| Atomic Number | 74[3][4][5] |

| Atomic Weight | 183.84 u[6] |

| Density | 19.25 - 19.35 g/cm³[1][2][5] |

| Crystal Structure | Body-Centered Cubic (bcc)[1][6][7][8] |

| Lattice Parameter, a | 3.165 Å (at 20 °C)[1][2] |

| Color | Grayish-white, lustrous[3][9] |

Experimental Protocol: Crystal Structure Determination via X-Ray Diffraction (XRD)

The crystal structure of tungsten is typically determined using X-ray Diffraction (XRD). This non-destructive technique provides detailed information about the crystallographic structure, chemical composition, and physical properties of materials.

Methodology:

-

Sample Preparation: A tungsten sample, often in powdered form to ensure random crystal orientation, is prepared and placed on a sample holder.

-

Instrumentation: The sample is mounted in a diffractometer. An X-ray source generates a beam of monochromatic X-rays that are directed onto the sample.

-

Diffraction: As the sample is rotated, the incident X-rays are diffracted by the crystalline lattice planes of the tungsten atoms.

-

Detection: A detector records the angles and intensities of the diffracted X-rays.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters of the crystal structure, while the peak intensities provide information about the arrangement of atoms within the unit cell. By comparing the obtained diffraction pattern with standard diffraction databases, the specific crystal structure (e.g., bcc for α-tungsten) can be identified.[10][11][12][13]

Mechanical Properties

Tungsten possesses the highest tensile strength of all pure metals, particularly at temperatures above 1,650 °C.[1][3][9] Its hardness and high modulus of elasticity make it a critical component in many high-performance alloys and applications.[14] However, tungsten exhibits a brittle-to-ductile transition, meaning its ductility is significantly dependent on temperature.[14]

Table 2: Mechanical Properties of Tungsten

| Property | Value |

| Tensile Strength | ~980 MPa[15] |

| Yield Strength | ~750 MPa[15] |

| Modulus of Elasticity | ~411 GPa |

| Hardness (Mohs) | 7.5 |

Experimental Protocol: Tensile Strength Testing

Tensile testing is a fundamental materials science and engineering test in which a sample is subjected to a controlled tension until failure. The results from the test are used to determine properties such as ultimate tensile strength, yield strength, and ductility.

Methodology:

-

Specimen Preparation: A standardized "dog-bone" shaped specimen of tungsten is machined to precise dimensions as specified by standards like ASTM E8.[9]

-

Machine Setup: The specimen is mounted into the grips of a universal testing machine. An extensometer is attached to the gauge section of the specimen to accurately measure elongation.

-

Testing: A uniaxial tensile load is applied to the specimen at a constant rate. The applied load and the corresponding elongation of the specimen are continuously recorded.[16][17]

-

Data Analysis: The load and elongation data are converted into a stress-strain curve. From this curve, key mechanical properties are determined:

-

Yield Strength: The stress at which the material begins to deform plastically.

-

Ultimate Tensile Strength (UTS): The maximum stress the material can withstand while being stretched or pulled before necking.

-

Elongation: A measure of the material's ductility, representing the percentage increase in length after fracture.

-

Thermal and Electrical Properties

Tungsten has the highest melting point of any element.[1] It also has a very low coefficient of thermal expansion and good thermal and electrical conductivity.[14] These properties make it suitable for high-temperature applications such as incandescent lamp filaments and electrical contacts.

Table 3: Thermal and Electrical Properties of Tungsten

| Property | Value |

| Melting Point | 3422 °C (6192 °F)[1][5][6] |

| Boiling Point | 5555 °C (10031 °F)[4][6] |

| Thermal Conductivity | 173 W/(m·K) at 300 K[1][6] |

| Coefficient of Thermal Expansion | 4.5 µm/(m·K) at 25 °C[1][6] |

| Electrical Resistivity | 52.8 nΩ·m at 20 °C[6] |

| Specific Heat Capacity | 0.13 J/(g·K) |

Experimental Protocol: Measurement of Electrical Resistivity using the Four-Point Probe Method

The four-point probe method is a standard technique for measuring the electrical resistivity of materials, particularly those with low resistance where contact resistance can be significant.

Methodology:

-

Probe Configuration: A four-point probe head, consisting of four equally spaced, co-linear tungsten carbide needles, is used.

-

Sample Contact: The probe is brought into contact with a flat surface of the tungsten sample.

-

Current Application: A constant direct current (DC) is passed through the two outer probes.

-

Voltage Measurement: The voltage drop across the two inner probes is measured using a high-impedance voltmeter.[18]

-

Resistivity Calculation: The bulk resistivity (ρ) is calculated using the formula: ρ = (V/I) * 2πs * F where V is the measured voltage, I is the applied current, s is the probe spacing, and F is a correction factor that depends on the sample geometry and thickness. This method minimizes the influence of contact resistance on the measurement.[18][19][20]

Chemical Properties

Tungsten is a relatively inert element.[9] It does not react with water, oxygen, or most acids and bases at room temperature.[1] At elevated temperatures, it will react with oxygen to form tungsten trioxide (WO₃).[1] It also reacts with halogens at high temperatures.[1]

Table 4: Chemical Properties and Reactivity of Tungsten

| Property | Description |

| Oxidation States | +2, +3, +4, +5, +6 (most common)[9] |

| Electronegativity (Pauling) | 2.36[1][3] |

| Ionization Energies | 1st: 770 kJ/mol, 2nd: 1700 kJ/mol[1] |

| Reactivity with Air | Stable at room temperature; oxidizes at elevated temperatures[1][5] |

| Reactivity with Acids | Resistant to most acids at room temperature[3][5] |

| Reactivity with Halogens | Reacts with fluorine at room temperature and other halogens at elevated temperatures[1] |

This guide provides a foundational understanding of the essential properties of elemental tungsten. The data and methodologies presented are critical for researchers and professionals working with this unique and versatile material. For more specific applications, further investigation into the properties of tungsten alloys may be necessary.

References

- 1. store.astm.org [store.astm.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. ASTM E696 - Metel [metel.nl]

- 7. Tungsten Alloy Specifications-Tungsten Alloy [tungsten-alloy.com]

- 8. researchgate.net [researchgate.net]

- 9. chemetalusa.com [chemetalusa.com]

- 10. cibtech.org [cibtech.org]

- 11. h-and-m-analytical.com [h-and-m-analytical.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aemmetal.com [aemmetal.com]

- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 16. scipub.euro-fusion.org [scipub.euro-fusion.org]

- 17. mtu.edu [mtu.edu]

- 18. tek.com [tek.com]

- 19. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 20. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

crystallographic structure of alpha and beta tungsten

An In-depth Technical Guide to the Crystallographic Structure of Alpha and Beta Tungsten

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic structures of alpha (α) and beta (β) tungsten. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who require a detailed understanding of these two phases of tungsten. This document summarizes key crystallographic data, outlines experimental methodologies for their characterization, and illustrates the relationship between the two phases.

Introduction to Alpha and Beta Tungsten

Tungsten, a transition metal with atomic number 74, primarily exists in two crystalline forms: the stable alpha (α) phase and the metastable beta (β) phase.[1] The α-tungsten possesses a body-centered cubic (BCC) structure and is the thermodynamically stable form of the element under standard conditions.[1][2] In contrast, β-tungsten exhibits a more complex A15 cubic structure and is a metastable allotrope.[1][3] The β-phase is most commonly observed in thin films and its formation can be influenced by factors such as the deposition method, substrate, and the presence of impurities like oxygen.[3][4] While metastable, β-tungsten can coexist with the α-phase at ambient conditions.[1] A key characteristic of β-tungsten is its irreversible transformation to the stable α-phase upon thermal annealing.[3]

Crystallographic Data

The fundamental differences in the crystal structures of α- and β-tungsten lead to distinct physical and electronic properties. The following tables summarize the key crystallographic parameters for both phases, providing a basis for their comparative analysis.

Table 1: Crystallographic Properties of Alpha-Tungsten (α-W)

| Property | Value |

| Crystal System | Cubic |

| Crystal Structure | Body-Centered Cubic (BCC) |

| Space Group | Im-3m |

| Space Group Number | 229 |

| Lattice Parameter (a) | 3.1652 pm[2] |

| Atoms per Unit Cell | 2 |

| Atomic Positions (Wyckoff) | 2a (0, 0, 0) |

Table 2: Crystallographic Properties of Beta-Tungsten (β-W)

| Property | Value |

| Crystal System | Cubic |

| Crystal Structure | A15 |

| Space Group | Pm-3n[3] |

| Space Group Number | 223 |

| Lattice Parameter (a) | 5.036 Å[3] |

| Atoms per Unit Cell | 8[3] |

| Atomic Positions (Wyckoff) | 2a (0, 0, 0) and 6c (1/4, 0, 1/2)[3] |

Experimental Protocols

The characterization of the crystallographic structures of α- and β-tungsten predominantly relies on thin film deposition techniques followed by structural analysis.

Thin Film Deposition by Sputtering

A common method for preparing tungsten thin films, and in particular the β-phase, is magnetron sputtering.[3][5]

-

Apparatus : AJA sputtering system.[5]

-

Target : A 2-inch diameter tungsten target.[4]

-

Substrates : Various substrates can be used, including Si, Si/SiO₂, GaAs, MgO, and Al₂O₃.[4] The choice of substrate can influence the resulting tungsten phase.

-

Sputtering Gas : Argon (Ar) is typically used as the sputtering gas.[3][4]

-

Process Parameters :

-

Base Pressure : The vacuum chamber is evacuated to a low base pressure.

-

Sputtering Pressure : The Ar pressure is maintained during deposition (e.g., 1.5 mTorr).[4]

-

Sputtering Power : A specific power is applied to the tungsten target (e.g., 100 W).[4]

-

Substrate Temperature : Deposition is often carried out at room temperature.[4]

-

Substrate Rotation : The substrate is rotated (e.g., 30 rpm) to ensure film uniformity.[4]

-

Structural Characterization by X-Ray Diffraction (XRD)

X-ray diffraction is the primary technique used to identify the crystal phase and determine the lattice parameters of tungsten films.

-

Apparatus : A standard X-ray diffractometer.

-

Method : Theta-2-theta (θ-2θ) scans are performed to obtain the diffraction patterns of the deposited films.[5]

-

Data Analysis :

-

The diffraction peaks are indexed to the known crystal structures of α-W (BCC) and β-W (A15). For instance, characteristic peaks for α-W include (110), (200), and (211), while for β-W, peaks such as (200), (210), and (211) are observed.[4]

-

The lattice constant is calculated from the positions of the diffraction peaks using Bragg's Law.

-

The grain size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

-

Phase Relationship and Transformation

The relationship between α- and β-tungsten is characterized by the metastable nature of the β-phase and its tendency to transform into the stable α-phase. This transformation is influenced by several factors.

References

Isotopic Composition and Stability of Tungsten: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic composition and stability of the element tungsten (W). It is intended to serve as a detailed resource, summarizing key data and outlining the experimental methodologies used for isotopic analysis. This document delves into the naturally occurring and synthetic isotopes of tungsten, their relative abundances, and their decay characteristics. Furthermore, it details the principles and protocols of the primary analytical techniques employed for the precise measurement of tungsten isotopic ratios.

Isotopic Abundance and Stability of Tungsten

Tungsten (atomic number 74) is composed of five naturally occurring isotopes. Four of these are considered stable, while one is a radioisotope with an exceptionally long half-life.[1][2] In addition to these, a significant number of artificial radioisotopes have been synthesized and characterized.[3][4]

Naturally Occurring Isotopes

The standard atomic weight of tungsten is 183.84(1) u.[4] The isotopic composition of naturally occurring tungsten is a blend of five isotopes. While 180W is technically radioactive, its half-life is so long that for most practical purposes, it can be considered stable.[1] The other four naturally occurring isotopes are observationally stable, though they are theoretically capable of alpha decay.[1][4]

Table 1: Naturally Occurring Isotopes of Tungsten

| Isotope | Atomic Mass (u) | Natural Abundance (%) | Half-life (t1/2) | Decay Mode | Daughter Product |

| 180W | 179.94671 | 0.12 | 1.8 x 1018 years | α | 176Hf |

| 182W | 181.948204 | 26.50 | Stable | - | - |

| 183W | 182.950223 | 14.31 | Stable | - | - |

| 184W | 183.950931 | 30.64 | Stable | - | - |

| 186W | 185.95436 | 28.43 | Stable | - | - |

| Data sourced from multiple references.[1][3][5] |

Synthetic Radioisotopes

Beyond its natural isotopes, 34 artificial radioisotopes of tungsten have been identified.[3] These isotopes are produced through nuclear reactions and exhibit a wide range of half-lives, from milliseconds to days. The most stable of these synthetic isotopes are detailed in the table below.

Table 2: Most Stable Synthetic Radioisotopes of Tungsten

| Isotope | Half-life (t1/2) | Decay Mode |

| 181W | 121.2 days | ε |

| 185W | 75.1 days | β- |

| 188W | 69.4 days | β- |

| 178W | 21.6 days | ε |

| 187W | 23.72 hours | β- |

| Data sourced from multiple references.[1][3][4] |

Experimental Determination of Isotopic Composition

The precise measurement of tungsten's isotopic composition is predominantly achieved through mass spectrometry techniques. The two primary methods employed are Thermal Ionization Mass Spectrometry (TIMS) and, to a lesser extent, Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6][7]

Experimental Protocol: Thermal Ionization Mass Spectrometry (TIMS)

TIMS is a highly precise method for determining isotopic ratios.[8][9] The general workflow involves several key stages from sample preparation to data acquisition.

2.1.1. Sample Preparation and Chemical Separation

For accurate isotopic analysis of tungsten from geological or other complex matrices, a crucial initial step is the chemical separation and purification of tungsten.[6][9] This is often accomplished using anion-exchange chromatography.

-

Objective: To isolate tungsten from the sample matrix and remove elements that could cause isobaric interferences.

-

Procedure:

-

The sample is dissolved, typically using a mixture of acids.

-

A two-stage chromatographic method is often employed. In the first stage, elements such as Titanium (Ti), Zirconium (Zr), Hafnium (Hf), and Tungsten (W) are collectively separated from the bulk sample matrix using an anion exchange resin (e.g., AG1-X8).[6]

-

Subsequent chromatographic steps are then used to specifically isolate and purify the tungsten fraction.

-

2.1.2. Filament Loading and Ionization

The purified tungsten sample is then loaded onto a metal filament for analysis in the TIMS instrument.

-

Filament Material: Rhenium (Re) or Tantalum (Ta) filaments are commonly used.[8][9]

-

Loading Procedure:

-

Filaments are outgassed at high temperatures (e.g., 4.5 A for at least 48 hours) prior to loading to remove any contaminants.[8]

-

The tungsten sample, typically in an HCl matrix, is loaded onto the filament.[8]

-

The filament is briefly heated to a dull glow to dry the sample.[8]

-

To enhance the ionization of tungsten, an activator solution (e.g., containing Lanthanum and Gadolinium) may be added to the sample on the filament.[8]

-

2.1.3. Mass Spectrometric Analysis

The loaded filament is inserted into the ion source of the TIMS instrument.

-

Ionization: The filament is heated to a high temperature (typically 1350–1400 °C), causing the tungsten to ionize, often as a negative oxide ion (WO3-).[6][9]

-

Mass Separation: The generated ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.[9]

-

Detection: The separated ion beams are collected by a series of Faraday cups, and their intensities are measured to determine the isotopic ratios.[9]

-

Data Acquisition: Data is typically collected in blocks of multiple integrations. Between blocks, baseline measurements and ion beam refocusing are performed to ensure accuracy.[6]

2.1.4. Data Correction

Raw data from the TIMS analysis requires correction for instrumental mass fractionation and potential isobaric interferences.

-

Oxygen Isotope Correction: Since tungsten is often analyzed as WO3-, variations in the natural isotopes of oxygen (16O, 17O, 18O) must be accounted for.[10] Some advanced methods involve simultaneously monitoring oxygen isotope ratios to apply a per-integration correction.[10]

-

Double Spike Technique: For the highest precision measurements, a "double spike" method can be used. This involves adding a known amount of an artificially enriched mixture of two tungsten isotopes (e.g., 180W and 183W) to the sample before analysis. This allows for a more robust correction of instrumental mass fractionation.[11]

Applications in Geochronology: The 182Hf-182W System

Variations in the isotopic composition of tungsten, particularly the abundance of 182W, serve as a powerful tool in geochemistry and cosmochemistry. The 182Hf-182W radiometric dating system is especially significant for studying the early history of the solar system.[8]

-

Principle: This chronometer is based on the beta decay of the short-lived hafnium isotope, 182Hf, to the stable tungsten isotope, 182W, with a half-life of 8.9 million years.[8][12]

-

Application: During the formation of planetary bodies, hafnium (a lithophile element) remained in the silicate (B1173343) mantle, while tungsten (a moderately siderophile element) preferentially partitioned into the metallic core.[12] This chemical fractionation of the parent (Hf) and daughter (W) elements allows the 182Hf-182W system to be used to date the timing of planetary core formation.[8][12] By measuring the 182W/184W ratio in meteorites and terrestrial and lunar rocks, scientists can constrain the timelines of accretion and differentiation of planetary bodies in the early solar system.[12][13][14]

References

- 1. Isotopes of tungsten - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Tungsten - Wikipedia [en.wikipedia.org]

- 4. Isotopes_of_tungsten [chemeurope.com]

- 5. Atomic Weights and Isotopic Compositions for Tungsten [physics.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ANALYTICAL METHODS - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. 3 Analytical techniques [ucl.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Tungsten Isotopes in Planets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] The tungsten isotopic composition of the Earth’s mantle before the terminal bombardment | Semantic Scholar [semanticscholar.org]

- 14. PSRD: Tungsten Isotopes, Formation of the Moon, and Lopsided Addition to Earth and Moon [psrd.hawaii.edu]

The Isolation of Tungstic Acid: A Technical Retrospective on the Pioneering Work of Carl Wilhelm Scheele

An in-depth guide for researchers, scientists, and drug development professionals on the foundational discovery of tungstic acid, detailing the original experimental protocols and contextualizing its significance in the advancement of chemistry.

Introduction

In 1781, the brilliant Swedish-German pharmaceutical chemist, Carl Wilhelm Scheele, published his seminal work on a dense mineral then known as "tungsten" (Swedish for "heavy stone"), later named scheelite in his honor.[1][2] From this mineral, he successfully isolated a novel acidic substance, which he named tungstic acid.[1][2] This discovery was a pivotal moment in the history of chemistry, paving the way for the eventual isolation of the element tungsten by the de Elhuyar brothers in 1783.[2] This technical guide provides a detailed examination of Scheele's groundbreaking experiment, offering a reconstruction of his methodologies, an analysis of the chemical principles at play, and a discussion of the discovery's enduring impact.

Historical Context: The State of Chemistry in the 18th Century

Scheele's work was conducted during a transformative period in the history of chemistry. The dominant theory of the time was the phlogiston theory, which posited the existence of a fire-like element called "phlogiston" that was released during combustion. While ultimately incorrect, this theory provided a framework for understanding chemical reactions. It is within this paradigm that Scheele interpreted his findings. The era also saw the dawn of quantitative chemical analysis, with pioneers like Antoine Lavoisier beginning to emphasize the importance of precise measurements. While Scheele's work was largely qualitative, his meticulous observations laid the groundwork for future quantitative studies.

The Starting Material: Scheelite (Lapis Ponderosus)

The mineral Scheele investigated, lapis ponderosus, is now known as scheelite, a calcium tungstate (B81510) with the chemical formula CaWO₄. He noted its high density and its white color. His initial analysis sought to identify its constituent parts, which he correctly deduced to be a combination of lime (calcium oxide, CaO) and a previously unknown acid.

Experimental Protocols: The Isolation of Tungstic Acid

Based on an analysis of Scheele's 1781 publication, "On the Constituent Parts of Lapis Ponderosus, or Tungsten," the experimental protocol for the isolation of tungstic acid can be reconstructed as follows.[3] It is important to note that the exact quantities and apparatus used by Scheele were not always precisely documented in the manner of modern scientific papers.

Objective: To separate the constituent components of the mineral lapis ponderosus and characterize the unknown acidic substance.

Materials and Apparatus (Reconstructed):

-

Starting Material: Finely powdered lapis ponderosus (scheelite, CaWO₄).

-

Reagents:

-

Nitric acid (HNO₃), likely of a concentration available to an 18th-century apothecary.

-

Ammonia (B1221849) solution (NH₃(aq)), referred to as volatile alkali.

-

Hydrochloric acid (HCl), referred to as marine acid.

-

Distilled water.

-

-

Apparatus:

-

Glass retort or flask for digestion.

-

Heating source (e.g., a sand bath or furnace).

-

Filtering apparatus (e.g., linen or paper).

-

Evaporating dish.

-

Crucible for heating solids.

-

Procedure:

-

Digestion with Nitric Acid: The powdered scheelite was mixed with nitric acid in a glass vessel. This mixture was then heated. Scheele observed the evolution of red fumes (nitrogen dioxide, NO₂), indicating a chemical reaction was occurring. The purpose of this step was to decompose the calcium tungstate.

-

Formation of a White Precipitate: Upon heating, a white, insoluble powder precipitated from the nitric acid solution. This white powder was the newly discovered tungstic acid.

-

Separation and Washing: The mixture was allowed to cool, and the white precipitate was separated from the acidic solution by filtration. The collected solid was then washed with water to remove any remaining nitric acid and dissolved salts.

-

Characterization of the Filtrate: Scheele analyzed the filtrate and identified the presence of lime (calcium oxide) which had reacted with the nitric acid to form calcium nitrate (B79036) (Ca(NO₃)₂), a soluble salt.

-

Properties of the White Precipitate (Tungstic Acid): Scheele subjected the isolated white powder to a series of tests to determine its properties. He noted that it was acidic, capable of neutralizing alkaline substances. He also observed its insolubility in water and its ability to form salts with various bases.

-

Reaction with Ammonia: Scheele discovered that the white precipitate (tungstic acid) would dissolve in a solution of ammonia (volatile alkali). This step was crucial for purification, as it allowed for the separation of tungstic acid from insoluble impurities.

-

Precipitation from Ammonia Solution: Upon the addition of an acid (such as nitric or hydrochloric acid) to the ammoniacal solution of tungstic acid, the white, acidic powder would re-precipitate. This demonstrated the reversible nature of the acid-base reaction.

Chemical Reactions and Signaling Pathway

The series of chemical transformations in Scheele's experiment can be summarized by the following reactions:

1. Digestion of Scheelite with Nitric Acid:

CaWO₄(s) + 2HNO₃(aq) → H₂WO₄(s)↓ + Ca(NO₃)₂(aq)

In this step, the strong nitric acid protonates the tungstate anion, leading to the formation of the insoluble tungstic acid, while the calcium cation forms a soluble salt with the nitrate anions.

2. Dissolution of Tungstic Acid in Ammonia:

H₂WO₄(s) + 2NH₃(aq) → (NH₄)₂WO₄(aq)

Tungstic acid acts as an acid and reacts with the base ammonia to form soluble ammonium (B1175870) tungstate.

3. Reprecipitation of Tungstic Acid:

(NH₄)₂WO₄(aq) + 2HNO₃(aq) → H₂WO₄(s)↓ + 2NH₄NO₃(aq)

The addition of a strong acid reverses the previous reaction, causing the tungstic acid to precipitate out of the solution.

Figure 1: A diagram illustrating the experimental workflow for the isolation of tungstic acid from scheelite as performed by Carl Wilhelm Scheele.

Quantitative Data

A comprehensive review of historical records and translations of Scheele's work reveals a notable absence of detailed quantitative data in the modern sense. Chemical experimentation in the 18th century was often descriptive, and the widespread use of the chemical balance for stoichiometric calculations was still in its infancy. Scheele's genius lay in his meticulous observations and his ability to isolate and identify new substances, rather than in precise quantitative analysis.

| Experiment/Observation | Reactants | Products (as described by Scheele) | Key Inference |

| Digestion of Scheelite | Powdered lapis ponderosus, Nitric acid | White, insoluble powder; Soluble earthy salt | The mineral is composed of a new acid and a known earth (lime). |

| Dissolution of White Powder | White powder, Volatile alkali (ammonia) | A clear solution | The white powder has acidic properties. |

| Reprecipitation | Ammoniacal solution, Nitric or Marine acid | White powder precipitates again | Confirms the acidic nature of the isolated substance. |

Logical Relationships in Scheele's Discovery

Figure 2: A diagram illustrating the logical progression of Scheele's reasoning leading to the discovery of tungstic acid.

Conclusion

Carl Wilhelm Scheele's discovery of tungstic acid was a landmark achievement in 18th-century chemistry. Working with the limited tools and theoretical frameworks of his time, he successfully isolated and characterized a new substance, demonstrating exceptional experimental skill and observational acuity. While his work lacked the quantitative rigor that would soon be introduced by Lavoisier, his qualitative analysis was impeccable and laid the essential groundwork for the subsequent isolation of tungsten. This technical guide serves to illuminate the ingenuity of Scheele's methods and to provide a detailed understanding of the foundational experiment that opened the door to the study and application of this important element. His legacy underscores the profound impact of curiosity-driven research in expanding the frontiers of scientific knowledge.

References

The Dawn of Modern Lighting: A Technical Guide to Early Industrial Applications of Tungsten Filaments

A comprehensive overview of the material science, manufacturing processes, and performance characteristics that established tungsten as the cornerstone of the incandescent lighting industry.

Introduction

The transition from the dim, short-lived carbon filament to the bright, durable tungsten filament in the early 20th century marked a pivotal moment in the history of electric lighting. Tungsten's unique properties—most notably its exceptionally high melting point and low vapor pressure—allowed for operation at significantly higher temperatures, resulting in a whiter, more intense light and greater energy efficiency. This technical guide delves into the core scientific and engineering principles behind the initial industrial applications of tungsten filaments, providing researchers and scientists with a detailed understanding of the material's early development, manufacturing protocols, and performance metrics.

Comparative Analysis of Filament Materials: Carbon vs. Tungsten

The superiority of tungsten over carbon as a filament material was the primary driver of its adoption. The following table summarizes the key quantitative differences that underpinned this technological shift.

| Property | Carbon Filament (c. 1900) | Early Tungsten Filament (c. 1904-1911) |

| Melting/Sublimation Point | Sublimes at ~3550°C | Melts at ~3422°C[1] |

| Typical Operating Temperature | ~2000°K (~1727°C)[2] | 2000 K to 3300 K (1730°C to 3030°C)[3] |

| Luminous Efficacy | 3-4 lumens/watt[2] | 8-10 lumens/watt[4] |

| Average Lifespan | ~1,200 hours[5] | ~800-1500 hours[6][7] |

| Light Characteristics | Yellowish glow[8] | Whiter, brighter light[9] |

| Mechanical Properties | Brittle; low tensile strength | Extremely brittle (early non-ductile); High tensile strength (ductile)[1][10] |

Early Manufacturing Protocols for Tungsten Filaments

The primary challenge in utilizing tungsten was its inherent brittleness at room temperature.[10] Early industrial processes focused on forming filaments from tungsten powder, as the metal could not initially be drawn into wires like more ductile metals. These methods can be broadly categorized into non-ductile and ductile filament production.

Experimental Protocol: Non-Ductile "Squirted" Tungsten Filaments (Just and Hanaman, 1904)

One of the first commercially successful methods involved creating a tungsten paste that could be extruded, or "squirted," through a die to form a thin thread. This process, patented by Alexander Just and Franjo Hanaman, was a significant step towards practical tungsten-based lighting.[10][11]

Methodology:

-

Paste Preparation: Finely ground tungsten powder was thoroughly mixed with a carbonaceous organic binder, such as dextrin (B1630399) or starch, to form a thick, plastic-like paste.[12][13]

-

Extrusion: The paste was forced under high pressure through a fine diamond die to produce a continuous, thin filament thread.[12]

-

Drying and Shaping: The extruded thread, now strong enough to be handled, was wound onto cards, dried, and cut into the characteristic "hairpin" shapes for the bulbs.[12]

-

Binder Removal and Sintering: The dried filaments were heated in an inert gas atmosphere to a red heat. This initial heating served to drive out moisture and volatile hydrocarbons from the binder.[12] Following this, the temperature was increased significantly in an atmosphere of hydrogen and water vapor. This step burned away the remaining carbon binder and sintered the tungsten particles together, forming a solid, albeit very brittle, filament.[10]

Experimental Protocol: Ductile Tungsten Filaments (Coolidge, 1909)

The major breakthrough in tungsten filament manufacturing came from William D. Coolidge at General Electric, who developed a process to make tungsten ductile enough to be drawn into fine wire.[5] This powder metallurgy approach became the standard for the industry and is outlined below.

Methodology:

-

Powder Compaction: High-purity tungsten powder was placed into a steel mold and compacted under high pressure to form a fragile, cohesive bar known as a "green" ingot.[4]

-

Presintering: The green ingot was carefully placed in a furnace with a hydrogen atmosphere and heated. This initial, lower-temperature heating (presintering) caused the tungsten particles to begin consolidating, increasing the bar's density to approximately 60-70% and making it strong enough for the next step.[4][14]

-

Sintering: The presintered bar was then subjected to a much higher temperature, typically between 2000°C and 3050°C, in a hydrogen atmosphere by passing a strong electric current directly through it.[15] This final sintering step increased the density to over 90% of its theoretical maximum and caused the tungsten crystals to grow, resulting in a strong but brittle metallic ingot at room temperature.[15]

-

Swaging: The sintered ingot was heated to a high temperature (1200°C to 1500°C) to make it malleable.[4] It was then passed repeatedly through a swaging machine, which uses rapid, successive hammer blows (around 10,000 per minute) to reduce the rod's diameter by about 12% with each pass.[4] This process elongated the tungsten crystals, creating a fibrous internal structure that imparted ductility to the metal.[4] The rod required periodic reheating to maintain its workability.

-

Wire Drawing: Once the swaged rod reached a diameter of approximately 0.10 inches, it was drawn through a series of progressively smaller dies made of tungsten carbide and, for the finest wires, diamond.[4][16] The wire was lubricated and heated during this process, with drawing temperatures decreasing from around 900°C down to 400°C as the wire became thinner.[17] This drawing process further elongated the fibrous grain structure and significantly increased the wire's tensile strength.[4]

Key Industrial Applications and Performance

Incandescent Lighting

The primary and most transformative application of early tungsten filaments was in incandescent light bulbs. General Electric began marketing lamps with ductile tungsten filaments under the "Mazda" brand around 1911.[2] These bulbs were a significant improvement over their predecessors:

-

Higher Efficiency: The ability to operate at higher temperatures meant that a greater proportion of the electrical energy was converted into visible light, doubling the luminous efficacy compared to carbon lamps.[3]

-

Longer Lifespan and Durability: The development of ductile tungsten overcame the extreme fragility of the early "squirted" filaments.[5] The introduction of inert gas fills (such as nitrogen and later argon) in 1913 further slowed the evaporation of the filament, extending its life and allowing for even higher operating temperatures.[3] A typical 60-watt tungsten lamp from 1908 produced about 475 lumens, while a gas-filled, coiled-coil tungsten lamp from three decades later produced 834 lumens.[2]

-

Improved Light Quality: The higher filament temperature produced a whiter light that was considered more pleasant and closer to natural daylight than the yellowish glow of carbon lamps.[9]

X-Ray Tubes

Another critical early application of tungsten was in X-ray tubes. In 1913, William Coolidge also invented the "Coolidge tube," which utilized a heated tungsten filament as its cathode. The high melting point and stability of tungsten allowed it to be heated to incandescence in a vacuum, where it would emit a steady stream of electrons through thermionic emission. These electrons were then accelerated to strike a tungsten target (anode), producing X-rays. This invention revolutionized medical imaging by providing a stable and controllable source of X-rays.

Visualized Workflows and Processes

The following diagrams illustrate the logical flow of the key manufacturing processes described above.

Conclusion

The early industrial applications of tungsten filaments were revolutionary, fundamentally altering the landscape of lighting technology and enabling significant advancements in medical diagnostics. The development of processes to overcome the material's inherent brittleness, particularly the powder metallurgy approach pioneered by William D. Coolidge, stands as a landmark achievement in materials science and engineering. The quantitative improvements in efficiency, lifespan, and light quality offered by tungsten filaments laid the groundwork for the widespread electrification of the 20th century and established a manufacturing paradigm that would endure for decades.

References

- 1. Tungsten - Wikipedia [en.wikipedia.org]

- 2. The Operating Characteristics of Incandescent Lamps* [opg.optica.org]

- 3. Incandescent light bulb - Wikipedia [en.wikipedia.org]

- 4. How Tungsten Wire is Made | Midwest Tungsten [tungsten.com]

- 5. mmta.co.uk [mmta.co.uk]

- 6. nyheritage.contentdm.oclc.org [nyheritage.contentdm.oclc.org]

- 7. electronics.stackexchange.com [electronics.stackexchange.com]

- 8. ZEISS Microscopy Online Campus | Xenon Arc Lamps [zeiss-campus.magnet.fsu.edu]

- 9. quora.com [quora.com]

- 10. Alexander Just - Wikipedia [en.wikipedia.org]

- 11. Sándor Just and Croatian Franjo Hanaman were granted a Hungarian patent for a tungsten Filament Lamp - Incandescent light bulb - Historydraft [historydraft.com]

- 12. Tungsten Detailed History | Midwest Tungsten [tungsten.com]

- 13. youtube.com [youtube.com]

- 14. metalcutting.com [metalcutting.com]

- 15. Tungsten Powder Metallurgy - Sintering - Tungsten Powder Manufacturer and Supplier [tungsten-powder.com]

- 16. Swaging Wire Drawing Homework Help, Assignment Help, Online Tutor, Tutoring [theglobaltutors.com]

- 17. Wire Drawing Process Of Tungsten Alloy - News - T&D Materials Manufacturing LLC [tdmfginc.com]

The Indispensable Role of Tungsten in the Genesis and Evolution of High-Speed Steel

Abstract: High-speed steel (HSS) represents a class of tool steels renowned for its exceptional hardness, wear resistance, and the ability to retain these properties at elevated temperatures, a characteristic known as "red hardness." This technical guide delves into the pivotal role of tungsten (W) in the historical development and metallurgical science of HSS. From the earliest self-hardening steels to modern, complex alloys, tungsten has been a cornerstone element, primarily through its profound influence on carbide formation and microstructural stability. This paper will explore the metallurgical mechanisms by which tungsten imparts its signature properties, present comparative data on various HSS grades, detail relevant experimental protocols for property characterization, and visualize key processes and relationships to provide a comprehensive resource for materials scientists and engineers.

A Historical Perspective: The Dawn of High-Speed Machining

The genesis of high-speed steel can be traced back to the mid-19th century, with tungsten being one of the very first alloying elements systematically studied to improve the performance of tool steels.[1] In 1868, English metallurgist Robert Forester Mushet developed "Mushet Steel," which is considered the forerunner of modern HSS.[2] This air-hardening steel, with a composition including approximately 7% tungsten, was a revolutionary material.[2]

A significant leap occurred at the turn of the 20th century through the work of Frederick W. Taylor and Maunsel White at the Bethlehem Steel Company.[3] Their systematic experiments revealed that heat-treating tungsten-alloyed steels at much higher temperatures than was conventional imparted the ability to maintain hardness at the high temperatures generated during cutting, enabling a tripling of machining speeds.[2] This "Taylor-White process" and the resulting steels, demonstrated at the 1900 Paris Exhibition, revolutionized manufacturing.[2][4] The first alloy formally classified as high-speed steel was T1, introduced around 1910, which prominently featured an 18% tungsten content.[2][5]

The Metallurgical Core: How Tungsten Shapes HSS

Tungsten's profound impact on the properties of high-speed steel stems from its fundamental interactions within the iron-carbon matrix, particularly its role as a strong carbide former.[6] When added to steel, tungsten forms extremely hard and thermally stable tungsten carbides or complex carbides with other elements like iron, chromium, and vanadium (e.g., M6C, MC types).[1] These carbides are critical to the performance of HSS.

The key effects of tungsten are:

-

Enhanced Wear Resistance: Tungsten is one of the most effective carbide-forming elements for increasing wear resistance.[1] The fine, evenly distributed, and very hard carbide particles it forms within the steel matrix provide exceptional resistance to abrasion.[1][7]

-

Hot Hardness (Red Hardness): This is the principal benefit of tungsten in HSS.[8] It significantly improves the steel's ability to retain its hardness and strength at the elevated temperatures generated during high-speed cutting operations.[1][9] Tungsten's high melting point contributes to the thermal stability of the carbides and the overall matrix.[10]

-

Secondary Hardening: During the tempering process of HSS, the precipitation of fine, coherent alloy carbides, including tungsten carbides, leads to a significant increase in hardness. This phenomenon, known as secondary hardening, is crucial for achieving the final high-performance state of the tool.[8]

-

Improved Toughness and Strength: Tungsten additions lead to an increased yield and tensile strength without a detrimental effect on ductility and fracture toughness.[1] It also helps in retaining a fine-grained steel matrix by retarding grain growth during heat treatment.[1]

Classification and Composition of Tungsten-Containing HSS

High-speed steels are broadly categorized into two main groups based on the primary alloying element responsible for their red hardness: the T-series (tungsten-based) and the M-series (molybdenum-based).[8]

-

T-Series: These alloys utilize tungsten as the principal alloying element, typically in amounts ranging from 12% to 20%.[8] The original T1 grade (18% W) is the most famous example. Cobalt is often added to further enhance red hardness, as seen in the T15 grade.[8][11]

-

M-Series: These grades use molybdenum as the primary alloying element, though most still contain a significant amount of tungsten (between 1.5% and 10%).[5][8] Molybdenum provides similar benefits to tungsten at a lower atomic weight, but tungsten is superior for achieving maximum hot hardness.[8] The combination of both elements, as found in the widely used M2 grade, often provides a balanced and cost-effective combination of properties.[1]

Table 1: Chemical Composition of Selected Tungsten-Containing High-Speed Steels Data compiled from multiple sources.[4][8][11][12]

| AISI Grade | C (%) | W (%) | Mo (%) | Cr (%) | V (%) | Co (%) |

| T1 | 0.75 | 18.0 | - | 4.0 | 1.0 | - |

| T15 | 1.55 | 12.0 | - | 4.0 | 5.0 | 5.0 |

| M2 | 0.85 | 6.0 | 5.0 | 4.0 | 2.0 | - |

| M7 | 1.00 | 1.75 | 8.75 | 4.0 | 2.0 | - |

| M42 | 1.10 | 1.5 | 9.5 | 3.75 | 1.15 | 8.0 |

Quantitative Mechanical Properties

The addition of tungsten and other alloying elements, combined with precise heat treatment, allows HSS to achieve very high hardness levels. This hardness is retained effectively at elevated service temperatures, which is the defining characteristic of this steel class.

Table 2: Typical Mechanical Properties of High-Speed Steels Data compiled from multiple sources. Hardness can vary based on specific heat treatment.[9][11][13]

| AISI Grade | Typical Hardness (HRC) | Key Characteristics |

| T1 | 63 - 65 | The original HSS, good balance of properties. |

| T15 | 65 - 67 | High carbon and vanadium content provide exceptional wear resistance.[11] |

| M2 | 64 - 66 | The most common HSS; excellent toughness and wear resistance.[3] |

| M7 | 64 - 66 | Higher toughness compared to M2. |

| M42 | 66 - 68 | High cobalt content provides excellent hot hardness.[3] |

Experimental Protocols for HSS Characterization

Evaluating the performance of high-speed steels requires standardized testing methodologies to quantify their key mechanical properties.

The Rockwell C Hardness test is the most common method for determining the hardness of HSS.

-

Protocol:

-

Specimen Preparation: A small, flat, and smooth surface is prepared on the heat-treated steel sample.

-

Procedure (ASTM E18): A diamond cone indenter (Brale indenter) is used. A minor load of 10 kgf is first applied, followed by a major load of 150 kgf. The major load is then removed, and the difference in penetration depth is measured.

-

Measurement: The resulting value is read directly from the machine's dial or digital display on the Rockwell C scale (HRC). Multiple readings are taken and averaged.

-

The Charpy impact test is a standardized high-strain-rate test used to measure the amount of energy a material absorbs during fracture, which is an indicator of its toughness.[14][15]

-

Protocol:

-

Specimen Preparation (ASTM E23): A standardized bar of the material (55x10x10 mm) is machined with a V-notch or U-notch at the center of one face.[15]

-

Procedure: The specimen is placed on two supports in the Charpy testing machine. A weighted pendulum is raised to a specific height and then released.[15] It swings down, strikes the specimen on the side opposite the notch, and fractures it.

-

Measurement: The energy absorbed by the specimen is calculated from the difference in the initial and final height of the pendulum's swing.[14] This value, typically in Joules, represents the impact toughness.

-

Wear resistance is often evaluated using a pin-on-disk or a rubber wheel abrasion test.

-

Protocol (Rubber Wheel Abrasion Test - ASTM G65):

-

Apparatus: A rubber-rimmed steel wheel rotates while pressing a test specimen into it with a known force.

-

Procedure: A controlled flow of abrasive particles (e.g., sand) is introduced between the rotating wheel and the stationary test block.[16]

-

Measurement: The test is run for a set number of revolutions. Wear is quantified by measuring the mass loss of the specimen. A lower mass loss indicates higher abrasive wear resistance.

-

Conclusion

Tungsten has been, and remains, a fundamentally important alloying element in the development and success of high-speed steels. Its primary contribution is the formation of hard, thermally stable carbides that provide the exceptional wear resistance and hot hardness required for high-speed machining applications.[6] While molybdenum has proven to be a viable substitute for creating highly effective HSS grades, tungsten-rich alloys like T15 are still benchmarks for applications demanding the utmost wear resistance.[8][11] The synergistic combination of tungsten and molybdenum in the popular M-series steels highlights the enduring legacy and metallurgical importance of tungsten in pushing the boundaries of cutting tool performance.[8]

References

- 1. itia.info [itia.info]

- 2. High-speed steel - Wikipedia [en.wikipedia.org]

- 3. westyorkssteel.com [westyorkssteel.com]

- 4. tuspipe.com [tuspipe.com]

- 5. unitedwolfram.com [unitedwolfram.com]

- 6. High Speed Steel - Applications, Advantages, Alloys » BorTec [bortec-group.com]

- 7. quora.com [quora.com]

- 8. griggssteel.com [griggssteel.com]

- 9. metalzenith.com [metalzenith.com]

- 10. refractorymetal.org [refractorymetal.org]

- 11. azom.com [azom.com]

- 12. xometry.com [xometry.com]

- 13. High Speed Steel History | Fushun Special Steel [fushunspecialsteel.com]

- 14. metalzenith.com [metalzenith.com]

- 15. unionstahl.com [unionstahl.com]

- 16. dl.asminternational.org [dl.asminternational.org]

A Technical Guide to the High-Temperature Physicochemical Properties of Tungsten

For Researchers and Scientists in Materials Science

This technical guide provides a comprehensive overview of the critical physical and chemical properties of tungsten at elevated temperatures. Tungsten's unique characteristics, including the highest melting point of all metals, make it a vital material in numerous high-temperature applications. This document consolidates quantitative data, details experimental methodologies for property determination, and illustrates key processes through diagrams to support advanced research and development.

Physical Properties of Tungsten at High Temperatures

Tungsten is renowned for its exceptional physical properties that are maintained at extreme temperatures. These include the highest melting point and lowest vapor pressure of all metals, alongside high tensile strength.[1] Its density is comparable to that of gold and uranium.[2]

Tabulated Physical Property Data

The following tables summarize the temperature-dependent physical properties of tungsten.

Table 1: General and Thermal Properties of Tungsten

| Property | Value | Units | Notes and Citations |

| Melting Point | 3422 (3695) | °C (K) | [2] |

| Boiling Point | 5930 (6203) | °C (K) | [2] |

| Density (at 20°C) | 19.25 | g/cm³ | [2] |

| Crystal Structure | Body-Centered Cubic (α-W) | - | Stable form.[3] |

| Young's Modulus | 411 | GPa | [4] |

| Shear Modulus | 161 | GPa | [4] |

| Bulk Modulus | 310 | GPa | [4] |

| Poisson's Ratio | 0.28 | - | [4] |

Table 2: Temperature-Dependent Thermal and Electrical Properties of Tungsten

| Temperature (°C) | Thermal Conductivity (W/m·K) | Electrical Resistivity (µΩ·cm) | Coefficient of Linear Thermal Expansion (x 10⁻⁶ /°C) | Specific Heat Capacity (J/kg·K) |

| 20 | 173 | 5.6 | 4.5 (0-100°C) | 133 |

| 227 | - | 10.65 | - | - |

| 727 | - | 24.93 | - | - |

| 827 | 117 | - | - | - |

| 1227 | - | 40.36 | - | - |

| 1727 | 102.6 | 56.67 | - | - |

| 2227 | - | 73.91 | - | - |

| 2727 | - | 92.04 | - | - |

| 3227 | - | 111.10 | - | - |

| Citations: Thermal Conductivity[5][6], Electrical Resistivity[7][8], Thermal Expansion[3][6], Specific Heat[6][9]. Data has been consolidated and interpolated from various sources. |

Table 3: High-Temperature Tensile Strength of Tungsten

| Temperature (°C) | Tensile Strength (MPa) |

| Room Temperature | 100,000 - 500,000 (psi) / ~690 - 3450 (MPa) |

| 500 | 75,000 - 200,000 (psi) / ~517 - 1379 (MPa) |

| 538 | 203,500 (psi) / ~1403 (MPa) (for tungsten fibers) |

| 1000 | 50,000 - 75,000 (psi) / ~345 - 517 (MPa) |

| Citations:[1][2]. Note: Values can vary significantly based on the form of the tungsten (e.g., bulk, fiber, alloy). |

Chemical Properties of Tungsten at High Temperatures

While tungsten is relatively inert at room temperature, its reactivity increases significantly at elevated temperatures, particularly with oxidizing agents.[3][9]

Oxidation Behavior

Tungsten's oxidation in air or oxygen begins at approximately 400°C.[9] The process accelerates with increasing temperature, leading to the formation of a volatile oxide layer.

The primary oxidation reaction at high temperatures is: 2W(s) + 3O₂(g) → 2WO₃(s)

This process involves several stages, starting with the formation of lower oxides like W₃O, WO₂, and W₂₀O₅₈, which are then converted to the more stable tungsten trioxide (WO₃) as the temperature rises.[10] Above 927°C, the WO₃ oxide layer begins to volatilize, which can lead to material loss in high-temperature, oxidizing environments.[11]

Reaction with Water Vapor

Tungsten reacts with water vapor at high temperatures, a critical consideration in applications such as rocket nozzles.[12] The reaction leads to the formation of tungsten oxides and hydrogen gas. At temperatures above 800°C, a volatile hydrated tungsten-oxide species, WO₂(OH)₂, can form, significantly increasing the rate of material degradation compared to dry air oxidation.[12][13] The activation energy for the oxidation reaction of tungsten with water has been calculated to be 51 kcal/mol.[10][12]

Reaction with Other Elements

-

Carbon : At high temperatures, tungsten reacts with carbon to form tungsten carbides, such as WC and W₂C.[3][14] These carbides are known for their extreme hardness and wear resistance.

-

Nitrogen : Tungsten is generally non-reactive with nitrogen up to 2000°C.[10] However, at very high temperatures, such as those in gas-filled lamps operating around 2850°K, a reaction can occur to form tungsten nitride (WN₂), which appears as a brown deposit.[15] More recent studies indicate that nitride layers are not stable above 600 K (327°C).[16]

-

Halogens : Tungsten reacts with fluorine at room temperature to form tungsten hexafluoride (WF₆).[2] It reacts with chlorine and bromine at around 250°C and with iodine at red-heat temperatures.[2][10]

The following diagram illustrates the key chemical reactions of tungsten at high temperatures.

graph High_Temperature_Tungsten_Reactions { layout=dot; rankdir=LR; bgcolor="#FFFFFF";

node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

// Nodes W [label="Tungsten (W)", fillcolor="#F1F3F4"]; O2 [label="Oxygen (O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="Water Vapor (H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Carbon (C)", fillcolor="#202124", fontcolor="#FFFFFF"]; N2 [label="Nitrogen (N₂)", fillcolor="#FBBC05", fontcolor="#202124"]; WOx [label="Lower Oxides\n(W₃O, WO₂, W₂₀O₅₈)", fillcolor="#F1F3F4"]; WO3 [label="Tungsten Trioxide (WO₃)", fillcolor="#F1F3F4"]; WO2OH2 [label="Volatile Hydrated Oxide\n(WO₂(OH)₂)", fillcolor="#F1F3F4"]; WC [label="Tungsten Carbide (WC, W₂C)", fillcolor="#F1F3F4"]; WN2 [label="Tungsten Nitride (WN₂)", fillcolor="#F1F3F4"];

// Edges with temperature conditions W -- WOx [label="> 400°C"]; WOx -- WO3 [label="Increasing Temp."]; W -- WO3 [label="> 700°C (direct)", headlabel=""]; W -- WO2OH2 [label="> 800°C"]; W -- WC [label="High Temp."]; W -- WN2 [label="~2850 K (in lamps)"];

// Reactant Edges O2 -> WOx; O2 -> WO3; H2O -> WO2OH2; C -> WC; N2 -> WN2; }

Caption: Key high-temperature reactions of tungsten.Experimental Protocols for High-Temperature Characterization

Accurate characterization of tungsten's properties at high temperatures requires specialized experimental techniques. The following sections detail the methodologies for key measurements.

Thermogravimetric Analysis (TGA) for Oxidation Studies

Thermogravimetric analysis is employed to study the kinetics of tungsten oxidation by continuously measuring the mass of a sample as a function of temperature and time in a controlled atmosphere.

-

Sample Preparation : Samples, typically small foils or discs of high-purity tungsten, are cleaned to remove surface contaminants.[10][17] The dimensions and surface area are precisely measured.

-

Apparatus : A high-temperature thermogravimetric analyzer is used, which consists of a precision microbalance and a furnace capable of reaching the desired temperatures.[17][18] The system allows for a controlled flow of reactive gases (e.g., air, oxygen, water vapor) mixed with an inert carrier gas like argon or helium.[17][19]

-

Procedure :

-

The tungsten sample is placed in a sample pan (e.g., platinum).[18]

-

The furnace is sealed, and the system is purged with an inert gas to remove any residual air.

-

The desired reactive gas mixture is introduced at a controlled flow rate.

-

The sample is heated to the target isothermal temperature at a specified ramp rate (e.g., 10°C/min).[18]

-

The mass of the sample is recorded continuously over time.

-

-

Data Analysis : The change in mass over time is used to determine the oxidation rate. The data can be fitted to kinetic models (e.g., linear, parabolic) to understand the oxidation mechanism and calculate activation energies using the Arrhenius equation.[10][19]

High-Temperature Tensile Testing

This method determines the strength and ductility of tungsten at elevated temperatures.

-

Sample Preparation : Standardized tensile specimens are machined from the tungsten material.

-

Apparatus : A universal testing machine equipped with a high-temperature furnace and an extensometer designed for high-temperature use.[2][20] For tests above 1500°F (~815°C), a vacuum or inert atmosphere (e.g., argon) is required to prevent oxidation.[2]

-

Procedure :

-

The specimen is mounted in the grips of the testing machine within the furnace.

-

The furnace is heated to the desired test temperature and allowed to stabilize.

-

A controlled tensile load is applied at a constant strain rate (e.g., 0.005 in/in/min for determining yield strength).[21]

-

The load and the corresponding elongation of the specimen are recorded until fracture.

-

-

Data Analysis : The recorded data is used to generate a stress-strain curve, from which key properties like yield strength, ultimate tensile strength, and elongation can be determined.

High-Temperature X-Ray Diffraction (HT-XRD)

HT-XRD is used to study phase transformations and changes in the crystal lattice parameters of tungsten at high temperatures.

-

Apparatus : An X-ray diffractometer equipped with a high-temperature chamber.[11] The chamber allows for heating the sample to temperatures up to and exceeding 1200°C in a controlled atmosphere (vacuum, inert, or reactive gas) to prevent oxidation.[11]

-

Procedure :

-

A powdered or solid tungsten sample is mounted on the sample holder within the chamber.

-

The chamber is evacuated and filled with the desired gas.

-

The sample is heated to the target temperature.

-

An X-ray diffraction pattern is collected by scanning a range of angles.

-

This process is repeated at various temperatures to observe changes in the crystal structure.

-

-

Data Analysis : The diffraction patterns are analyzed to identify the crystal phases present at each temperature and to calculate the lattice parameters. This data can be used to determine the coefficient of thermal expansion.

The following diagram illustrates a generalized workflow for the high-temperature characterization of tungsten.

Caption: Generalized workflow for high-temperature material characterization.

References

- 1. steelpipesfactory.com [steelpipesfactory.com]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. Tungsten - Wikipedia [en.wikipedia.org]

- 5. plansee.com [plansee.com]

- 6. qedfusion.org [qedfusion.org]

- 7. scipub.euro-fusion.org [scipub.euro-fusion.org]

- 8. researchgate.net [researchgate.net]

- 9. Table of Specific Heats [hyperphysics.phy-astr.gsu.edu]

- 10. arc.aiaa.org [arc.aiaa.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. srd.nist.gov [srd.nist.gov]

- 13. Vaporization of Tungsten-Metal in Steam at High Temperatures - UNT Digital Library [digital.library.unt.edu]

- 14. researchgate.net [researchgate.net]

- 15. themacs-engineering.com [themacs-engineering.com]

- 16. ijisrt.com [ijisrt.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. Elevated Temperature Tensile Testing | Laboratory Testing Inc. [labtesting.com]

- 21. file.yizimg.com [file.yizimg.com]

A Comprehensive Technical Guide to Preliminary Studies in Tungsten Alloy Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the foundational aspects of tungsten heavy alloy (WHA) development. It collates critical data from preliminary studies, details common experimental protocols, and visualizes key processes to facilitate a deeper understanding for professionals in research and development. Tungsten alloys are prized for their unique combination of high density, strength, and radiation shielding capabilities, making them valuable in a variety of specialized fields.[1][2][3]

Core Concepts in Tungsten Alloy Development

Tungsten heavy alloys are two-phase composites primarily composed of tungsten grains embedded in a ductile binder matrix.[4] This matrix typically consists of transition metals like nickel (Ni), iron (Fe), or copper (Cu), which facilitate processing at temperatures below tungsten's high melting point (3410°C).[1][4] The unique microstructure of WHAs, with tungsten spheroids in a ductile matrix, imparts a combination of high density and good mechanical properties.[1][5]

The primary manufacturing method for WHAs is powder metallurgy (P/M), a process involving the compaction and sintering of fine metal powders.[1][4] Liquid phase sintering (LPS) is a widely used technique where a binder phase melts and wets the solid tungsten particles, leading to efficient densification.[6]

Quantitative Data on Tungsten Alloy Compositions and Properties

The composition and processing of tungsten alloys significantly influence their mechanical properties. The following tables summarize key quantitative data from various studies.

Table 1: Composition and Mechanical Properties of Common Tungsten Heavy Alloys

| Alloy Composition (wt%) | Processing State | Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) | Density (g/cm³) | Reference(s) |

| 90W-7Ni-3Fe | As-Sintered | 600 - 1000 | 400 - 800 | 10 - 30 | ~17.0 | [7][8] |

| 95W-3.5Ni-1.5Fe | As-Sintered | ~944 | ~638 | 17.6 - 28 | ~18.0 | [9] |

| 90W-Ni-Cu | - | ≥ 648 | - | ≥ 2 | - | [10][11] |

| W-Ni-Fe (generic) | Worked & Strengthened | 1300 - 2000+ | - | - | 17.0 - 18.5 | [3][7] |

| 90W-9Ni-1Mn | As-Sintered | - | - | - | - | [8] |

| 90W-8Ni-2Mn | As-Sintered | - | - | - | - | [8] |

Table 2: Influence of Sintering Temperature on 90% WNiFe Alloy Properties

| Sintering Temperature (°C) | Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) | Cross-Sectional Shrinkage (%) | Density (g/cm³) | Reference(s) |

| 1360 | - | - | - | - | - | [12] |

| 1420 | - | - | 9.2 | 12.4 | - | [12] |

| 1440 | 1920.5 | 1086.7 | 22.8 | 24.4 | 17.01 | [12] |

| >1440 | Decreases | Decreases | Decreases | Decreases | Decreases | [12] |

| 1460 | - | - | 16.4 | 17.6 | - | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of tungsten alloy research. The following sections outline the typical experimental protocols for key manufacturing and testing processes.

The conventional method for producing WHAs involves a series of steps starting from raw metal powders.

Experimental Workflow for Powder Metallurgy of WHAs

-

Powder Preparation : High-purity elemental powders of tungsten, nickel, and iron or copper are selected.[1] These powders are then blended to achieve a homogeneous mixture. Good dispersion is critical for consistent properties.[13]

-

Compaction : The blended powder is compacted in a die at high pressure, typically ranging from 100 to 400 MPa, to form a "green" part with a density of 55% to 66% of the theoretical density.[4]

-

Sintering : The green part undergoes high-temperature sintering in a controlled atmosphere, often hydrogen, to reduce metal oxides.[1]

-

Liquid Phase Sintering (LPS) : The temperature is raised above the melting point of the binder matrix (e.g., 1360-1440°C for W-Ni-Fe), causing the binder to melt.[6][12] The liquid phase wets the tungsten grains, leading to particle rearrangement and densification.[6]

-

Solid-State Sintering : This process occurs at temperatures below the matrix solidus. It is a key step where fine tungsten powders (1 to 10 micrometers) can be fully densified.[13]

-

-

Post-Sintering Operations : After sintering, the fully dense parts can be machined to final dimensions.[14] They may also undergo further heat treatment or mechanical working to enhance properties.[7]

To improve densification and mechanical properties, advanced sintering methods are employed.

-

Spark Plasma Sintering (SPS) : This technique uses pulsed direct current and uniaxial pressure to achieve rapid heating and densification at lower temperatures and shorter times compared to conventional sintering.[4] For a W-5.6Ni-1.4Fe alloy, the process can be divided into stages: an initial stage below 900°C, an intermediate densification stage from 900-1320°C, and a final stage of rapid tungsten grain coarsening from 1320-1410°C.[4]

-

Microwave Sintering (MW) : This method utilizes microwave energy for heating, which can lead to faster sintering rates.[4][15]

Logical Relationship of Sintering Parameters and Outcomes

Standard mechanical tests are performed to characterize the properties of the developed alloys.

-

Tensile Testing : This is used to determine the ultimate tensile strength, yield strength, and elongation of the material.

-

Hardness Testing : Measures the material's resistance to localized plastic deformation.

-

Impact Testing : Assesses the toughness and fracture behavior of the alloy.

The microstructure of the alloys is typically examined using:

-

Scanning Electron Microscopy (SEM) : To visualize the grain size, shape, and distribution of the tungsten particles within the binder matrix.

-

Energy Dispersive X-ray Spectroscopy (EDS) : To determine the elemental composition of the different phases.

Signaling Pathways in Material Performance

While "signaling pathways" are more common in biology, a conceptual analogy can be drawn in materials science to represent the cause-and-effect relationships from processing to performance.

Conceptual Pathway from Processing to Performance

Applications in Research and Development

The unique properties of tungsten heavy alloys make them suitable for a range of specialized applications:

-

Radiation Shielding : Their high density makes them excellent for shielding against X-rays and gamma rays, offering a non-toxic alternative to lead in medical and industrial applications.[1][16]

-